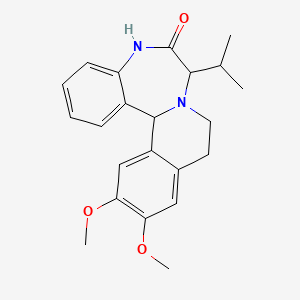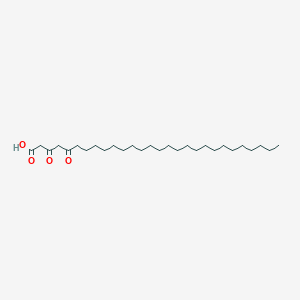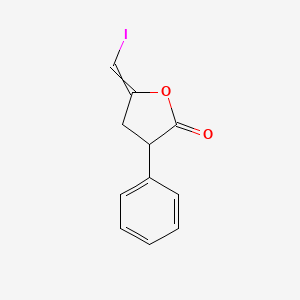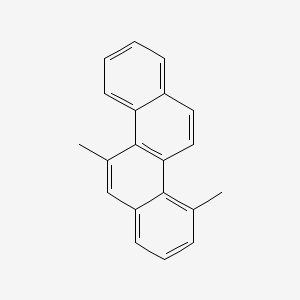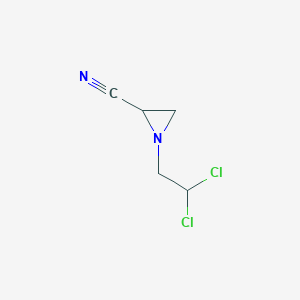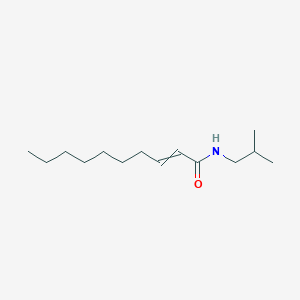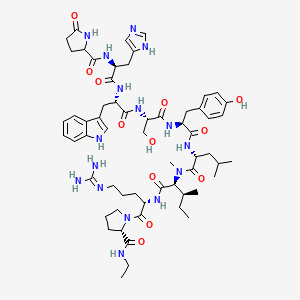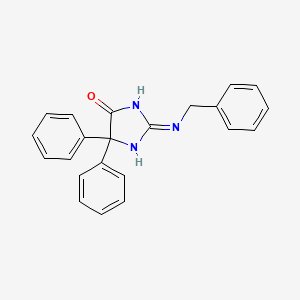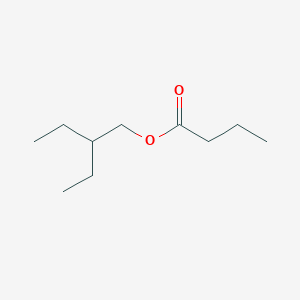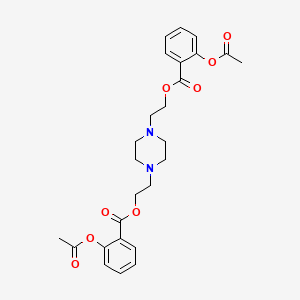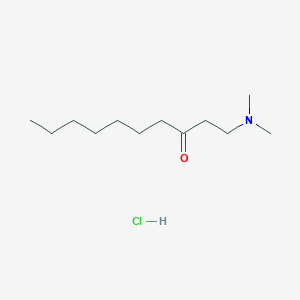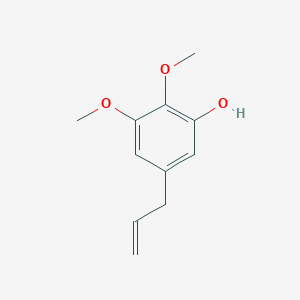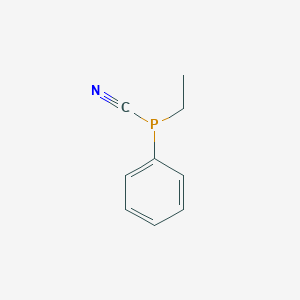
1,3-Dioxolane-4-ethanol, 2,2,4-trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dioxolane-4-ethanol, 2,2,4-trimethyl- is an organic compound with the molecular formula C6H12O2. It is a derivative of dioxolane, a heterocyclic acetal. This compound is known for its unique structure, which includes a dioxolane ring substituted with three methyl groups and an ethanol group. It is used in various chemical processes and has applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Dioxolane-4-ethanol, 2,2,4-trimethyl- can be synthesized through the acetalization of aldehydes and ketalization of ketones with ethylene glycol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the use of 1,2-ethanediol and a suitable catalyst to form the dioxolane ring .
Industrial Production Methods
Industrial production of 1,3-Dioxolane-4-ethanol, 2,2,4-trimethyl- often involves the cyclization reaction of 1,2-propylene oxide and acetone in the presence of a catalyst such as ionic liquid 1-alkyl-3-methylimidazolium salt and anhydrous zinc chloride . This method allows for efficient production of the compound on a larger scale.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dioxolane-4-ethanol, 2,2,4-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminium hydride (LiAlH4). The reactions are typically carried out under controlled conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
1,3-Dioxolane-4-ethanol, 2,2,4-trimethyl- has a wide range of scientific research applications:
Chemistry: It is used as a solvent and a co-monomer in the synthesis of polyacetals.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug delivery systems.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,3-Dioxolane-4-ethanol, 2,2,4-trimethyl- involves its interaction with molecular targets and pathways. The compound can act as a protecting group for carbonyl compounds, preventing unwanted reactions during chemical transformations . It can also participate in various chemical reactions, influencing the formation of specific products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dioxane: Similar to 1,3-Dioxolane-4-ethanol, 2,2,4-trimethyl-, but with a six-membered ring.
1,2-Dioxolane: An isomer with adjacent oxygen centers, forming a peroxide.
Neosporol: A natural product with a 1,3-dioxolane moiety.
Uniqueness
1,3-Dioxolane-4-ethanol, 2,2,4-trimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to act as a protecting group and its applications in various fields make it a valuable compound in scientific research and industry.
Eigenschaften
CAS-Nummer |
79298-42-3 |
|---|---|
Molekularformel |
C8H16O3 |
Molekulargewicht |
160.21 g/mol |
IUPAC-Name |
2-(2,2,4-trimethyl-1,3-dioxolan-4-yl)ethanol |
InChI |
InChI=1S/C8H16O3/c1-7(2)10-6-8(3,11-7)4-5-9/h9H,4-6H2,1-3H3 |
InChI-Schlüssel |
SPNYIGJVHMKZPI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(OCC(O1)(C)CCO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


